![molecular formula C18H25N3O4S B14802112 N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B14802112.png)
N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a hydroxybutyl chain, a carbamothioyl linkage, and a nitrobenzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the cyclohexyl(4-hydroxybutyl)amine. This intermediate is then reacted with carbon disulfide to form the corresponding carbamothioyl derivative. Finally, the nitrobenzamide moiety is introduced through a coupling reaction with 3-nitrobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide moiety can interact with enzymes or receptors, modulating their activity. The carbamothioyl linkage may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-aminobenzamide
- N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-4-nitrobenzamide
- N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-2-nitrobenzamide
Uniqueness
N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group at the 3-position of the benzamide ring differentiates it from other similar compounds, potentially leading to unique interactions and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H25N3O4S |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[cyclohexyl(4-hydroxybutyl)carbamothioyl]-3-nitrobenzamide |
InChI |
InChI=1S/C18H25N3O4S/c22-12-5-4-11-20(15-8-2-1-3-9-15)18(26)19-17(23)14-7-6-10-16(13-14)21(24)25/h6-7,10,13,15,22H,1-5,8-9,11-12H2,(H,19,23,26) |
InChI Key |
DJQFZZVYEBAQFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CCCCO)C(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


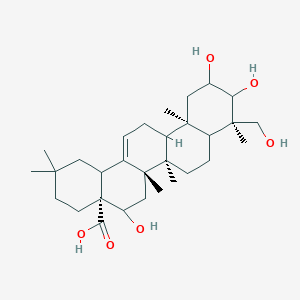
![2-Amino-1-[2-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B14802038.png)
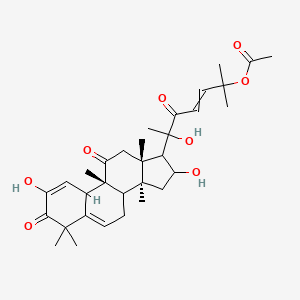

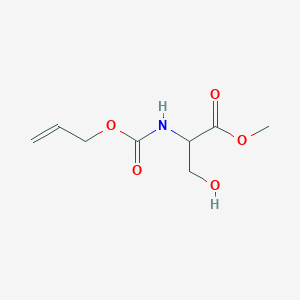
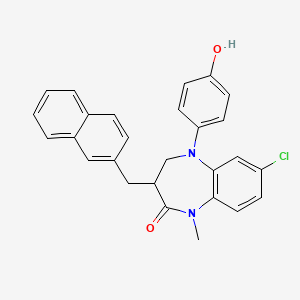

![1-[5-Amino-6-fluoro-2-(2-methyl-1-phenylmethoxypropan-2-yl)-6,7-dihydroindol-1-yl]-3-phenylmethoxypropan-2-ol](/img/structure/B14802096.png)
![[2-[(2S)-4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 5-[[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-4-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate](/img/structure/B14802097.png)

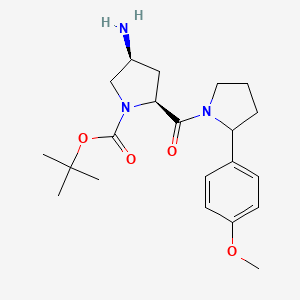

![(2R,7R,16R)-2,16-dimethyl-15-(6-methylheptan-2-yl)-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol](/img/structure/B14802124.png)
![2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide](/img/structure/B14802127.png)
